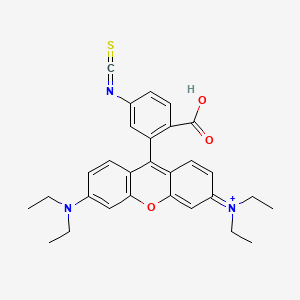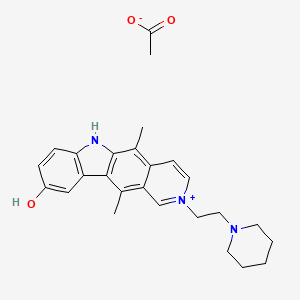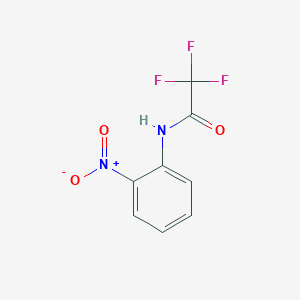
rhodamine B 6-isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine B 6-isothiocyanate is the 6-isomer of rhodamine B isothiocyanate. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Biosensing and Biological Imaging
- Surface-Enhanced Raman Scattering and Fluorescent Imaging: Rhodamine B isothiocyanate-modified Ag nanoaggregates on dielectric beads serve as novel materials for surface-enhanced Raman scattering (SERS) and fluorescent imaging. This application is significant in biological sensing and recognition, utilizing optical and spectroscopic properties (Kim, Lee, Lee, & Shin, 2008).
- Hg2+ Detection in Biological Environments: Rhodamine-active probes have been developed for fluorescent and colorimetric chemodosimeters, effective in detecting Hg2+ in biological environments with minimal cytotoxicity. This enables Hg2+ detection in living cells and mice, as well as on solid surfaces (Long, Yang, & Yang, 2017).
Protein Dynamics
- Protein Unfolding Monitoring: The use of rhodamine B isothiocyanate as an extrinsic fluorophore allows for measuring rotational motions of proteins, demonstrating its utility in studying protein dynamics, such as methanol-induced protein unfolding (Soleilhac et al., 2017).
Chemical Sensing
- Cu2+ Detection: Rhodamine B isothiocyanate-based probes have been developed to selectively detect Cu2+ ions in aqueous solutions, illustrating its role as an efficient "turn-on" fluorescent chemodosimeter (Wu et al., 2012).
- Fluorescent Chemosensors for Metal Ions: Rhodamine 6G hydrazide bearing thiosemicarbazide moiety has been synthesized to act as a highly sensitive and selective colorimetric and off–on fluorescent chemosensor for Cu2+ ions, useful for monitoring intracellular Cu2+ in cells (Wang et al., 2017).
Nanoparticle Applications
- Nanoparticle Interaction with Cells: Amino-functionalized cellulose nanoparticles, labeled with rhodamine B isothiocyanate, show potential in biomedical applications, including drug delivery and imaging, due to their stability and nontoxicity (Nikolajski et al., 2012).
- Dye-sensitized Solar Cells: Rhodamine B isothiocyanate has been utilized in the fabrication of dye-sensitized solar cells (DSSCs), enhancing their performance in certain spectral ranges (Takekuma et al., 2018).
Environmental and Health Applications
- Silver Ion Detection: The use of rhodamine B isothiocyanate in designing fluorescent nanoprobes for sensitive and selective detection of Ag+ ions in solutions and bacteria addresses environmental and health concerns related to silver usage (Yang et al., 2015).
Propriétés
Formule moléculaire |
C29H30N3O3S+ |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium |
InChI |
InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34/h9-17H,5-8H2,1-4H3/p+1 |
Clé InChI |
AVJBELCJSGWQNV-UHFFFAOYSA-O |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-9-(4-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1229006.png)

![1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229010.png)
![1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1229012.png)
![5-[[4-(Diethylamino)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1229013.png)
![2-[[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl]thio]-3-pyridinecarboxylic acid [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229014.png)
![N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1229015.png)



![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)
![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)